![molecular formula C₃₁H₃₁D₃N₄O₈ B1146360 Darexaban-d3 Maleate CAS No. 1346606-64-1](/img/new.no-structure.jpg)
Darexaban-d3 Maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Darexaban-d3 Maleate is a deuterated form of Darexaban, a direct inhibitor of factor Xa. It is primarily used as an anticoagulant and antithrombotic agent to prevent venous thromboembolism, stroke in patients with atrial fibrillation, and potentially ischemic events in acute coronary syndrome .
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of Darexaban-d3 Maleate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反应分析
Types of Reactions: Darexaban-d3 Maleate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Nucleophiles like halides, electrophiles like alkylating agents, and solvents like dichloromethane
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
科学研究应用
Chemistry
Darexaban-d3 Maleate serves as a model compound for studying the inhibition of factor Xa. Its unique chemical structure allows researchers to explore the mechanisms through which factor Xa inhibitors operate. This research is crucial for the development of new anticoagulant drugs that may offer improved safety and efficacy profiles compared to existing therapies.
Biology
In biological research, this compound is utilized to investigate the role of factor Xa in the coagulation cascade. Understanding how factor Xa contributes to thrombus formation can provide insights into various thrombotic diseases and inform therapeutic strategies aimed at preventing blood clots.
Medicine
This compound has been evaluated for its potential use in clinical settings to prevent venous thromboembolism and strokes in patients with atrial fibrillation. Clinical studies have highlighted its pharmacokinetic properties, including rapid absorption and metabolism into its active form, which is essential for achieving therapeutic effects.
Industry
The compound is also significant in pharmaceutical formulation development. Its properties are studied to create novel drug delivery systems that enhance bioavailability and reduce side effects associated with oral anticoagulants.
Pharmacokinetics
This compound is rapidly absorbed after oral administration and extensively metabolized in the liver to form darexaban glucuronide, which has a longer half-life than the parent compound. The pharmacokinetic profile suggests that darexaban glucuronide is primarily responsible for the antithrombotic effects observed in clinical settings.
Comparison with Other Factor Xa Inhibitors
Compound | Mechanism of Action | Development Status | Unique Features |
---|---|---|---|
This compound | Direct factor Xa inhibitor | Discontinued (2011) | Unique chemical structure |
Rivaroxaban | Direct factor Xa inhibitor | Approved | Widely used; multiple indications |
Apixaban | Direct factor Xa inhibitor | Approved | Lower bleeding risk |
Edoxaban | Direct factor Xa inhibitor | Approved | Fixed dosing options available |
作用机制
Darexaban-d3 Maleate exerts its effects by directly inhibiting factor Xa, an essential enzyme in the blood coagulation cascade. Factor Xa cleaves prothrombin to its active form, thrombin, which then converts soluble fibrinogen to insoluble fibrin and activates platelets. By inhibiting factor Xa, this compound prevents the formation of blood clots and reduces the risk of thromboembolic events .
相似化合物的比较
Rivaroxaban: Another direct inhibitor of factor Xa, used as an anticoagulant.
Apixaban: A factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: Also inhibits factor Xa and is used to prevent stroke and venous thromboembolism
Uniqueness: Darexaban-d3 Maleate is unique due to its deuterated form, which provides enhanced metabolic stability and prolonged half-life compared to its non-deuterated counterparts. This makes it a valuable tool in pharmacokinetic studies and drug development .
属性
CAS 编号 |
1346606-64-1 |
---|---|
分子式 |
C₃₁H₃₁D₃N₄O₈ |
分子量 |
593.64 |
同义词 |
N-[2-[[4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-(methoxy-d3)benzamide (2Z)-2-Butenedioate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。